molecular formula C14H14F4N2O B2710298 (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]hexa-3,5-dien-2-one CAS No. 338393-25-2

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]hexa-3,5-dien-2-one

Cat. No.: B2710298
CAS No.: 338393-25-2
M. Wt: 302.273
InChI Key: NSJVWZSRKSURAR-ANKZSMJWSA-N
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Description

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]hexa-3,5-dien-2-one is a useful research compound. Its molecular formula is C14H14F4N2O and its molecular weight is 302.273. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Stereoselectivity in Diels–Alder Reactions
Fluorinated compounds, particularly those with fluorinated double bonds, have been investigated for their reactivity and stereoselectivity in Diels–Alder reactions. Such studies are essential for understanding how fluorine substitution affects chemical reactivity, which is crucial for the development of new pharmaceuticals and materials. The research demonstrates that the presence of fluorine can significantly influence the outcome of cycloaddition reactions, offering pathways to novel fluorinated heterocyclic compounds (Hajduch et al., 2007).

Cyclization Processes and the Formation of Heterocyclic Compounds
Another area of research involves the nucleophilic cyclization of fluorinated alkenes to synthesize ring-fluorinated hetero- and carbocycles. This process utilizes the unique properties of fluorine to facilitate disfavored cyclization pathways, leading to the efficient synthesis of valuable fluorinated heterocycles. Such methodologies are highly relevant for the synthesis of bioactive compounds and pharmaceuticals, showcasing the critical role of fluorine in medicinal chemistry (Ichikawa et al., 2002).

Properties

IUPAC Name

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)hexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJVWZSRKSURAR-ANKZSMJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.